

# Endostar in NSCLC: A Comparative Guide to Clinical Trial Performance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Endostatin*

Cat. No.: *B067465*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Endostar (recombinant human **endostatin**), a modified version of the endogenous angiogenesis inhibitor **endostatin**, has been approved in China for the treatment of non-small cell lung cancer (NSCLC) since 2005.<sup>[1]</sup> Extensive clinical research has evaluated its efficacy and safety, primarily in combination with standard chemotherapy regimens, and more recently with immunotherapy and chemoradiotherapy. This guide provides a comprehensive comparison of Endostar's performance in clinical trials for NSCLC, presenting key data, experimental protocols, and insights into its mechanism of action.

## Performance in Combination with Chemotherapy

Numerous studies have demonstrated that the addition of Endostar to platinum-based chemotherapy improves clinical outcomes for patients with advanced NSCLC compared to chemotherapy alone.

A large-scale Phase IV clinical trial involving 2,725 patients with advanced NSCLC showed that combining Endostar with standard chemotherapy regimens led to a median survival time (MST) of 17.57 months, a 1-year survival rate of 63.68%, and a 2-year survival rate of 39.79%.<sup>[2]</sup> The objective response rate (ORR) was 23.93%, and the disease control rate (DCR) was 76.07%.<sup>[2]</sup> Importantly, the addition of Endostar did not significantly increase the adverse effects of chemotherapy.<sup>[2]</sup>

Meta-analyses of multiple randomized controlled trials have consistently supported these findings. One meta-analysis of 15 trials with 1,335 patients showed that Endostar combined with a vinorelbine and cisplatin (NP) regimen resulted in a significantly higher response rate compared to the NP regimen alone (OR 2.16).[3] Another meta-analysis of 22 randomized controlled trials confirmed that recombinant human **endostatin** in combination with vinorelbine plus cisplatin showed statistically higher response rates (OR 2.22) without a significant increase in adverse events.[4]

A real-world study involving 512 advanced NSCLC patients receiving Endostar plus platinum-based chemotherapy reported an ORR of 34%, a DCR of 73%, and a median progression-free survival (PFS) of 8.2 months.[5] The most common adverse events were gastrointestinal reactions, bone marrow suppression, and liver damage.[5]

| Clinical Trial/Stu dy           | Treatme nt Arms                        | N     | ORR (%)                          | DCR (%) | Median PFS (months) | Median OS (months) | Key Adverse Events (Grade ≥3)                                              |
|---------------------------------|----------------------------------------|-------|----------------------------------|---------|---------------------|--------------------|----------------------------------------------------------------------------|
| Phase IV Trial (Abstract) [2]   | Endostar + Standard Chemotherapy       | 2,725 | 23.93                            | 76.07   | 7.37 (TTP)          | 17.57              | Not significantly increased                                                |
| Meta-analysis (Wang et al.) [3] | Endostar + NP vs. NP alone             | 1,335 | Higher in Endostar arm (OR 2.16) | -       | -                   | -                  | Similar rates of severe leukopenia, thrombocytopenia, nausea, and vomiting |
| Meta-analysis (DARE) [4]        | Endostar + NP vs. NP alone             | -     | Higher in Endostar arm (OR 2.22) | -       | -                   | -                  | No significant differences                                                 |
| Real-world Study (Abstract) [5] | Endostar + Platinum-based Chemotherapy | 512   | 34                               | 73      | 8.2                 | -                  | Gastrointestinal reactions (29%), bone marrow suppression (14%), liver     |

| damage<br>(12%)     |                  |     |               |   |                         |               |
|---------------------|------------------|-----|---------------|---|-------------------------|---------------|
| Phase III           | Endostar         |     |               |   |                         |               |
| Trial (vs. Placebo) | + NP vs. Placebo | 486 | 35.4 vs. 19.5 | - | 6.3 (TPP) vs. 3.6 (TPP) | 14.8 vs. 9.9  |
| [6]                 | + NP             |     |               |   |                         | Not specified |

## Comparison with Bevacizumab

Bevacizumab, another anti-angiogenic agent, is also used in the treatment of NSCLC. A retrospective propensity score-matched cohort study compared the efficacy of Endostar plus platinum-based doublet chemotherapy (PT-DC) with bevacizumab plus PT-DC in the first-line treatment of advanced lung adenocarcinoma. After matching, there were no statistically significant differences in ORR (37.7% for Endostar vs. 50.7% for bevacizumab), DCR (89.6% vs. 92.5%), PFS (6.5 vs. 6.1 months), or OS (23.6 vs. 39.3 months) between the two groups.<sup>[7]</sup> <sup>[8]</sup> However, the study noted that PT-DC plus bevacizumab tended to result in more adverse reactions.<sup>[8]</sup>

A network meta-analysis comparing various anti-angiogenic agents combined with chemotherapy for NSCLC concluded that while bevacizumab combinations showed a better therapeutic effect on ORR, Endostar combinations may have better effects on OS and PFS.<sup>[9]</sup>

| Study                                          | Treatment Arms                                 | N (after matching) | ORR (%)       | DCR (%)       | Median PFS (months) | Median OS (months) | Key Adverse Events (Grade ≥3)                                                                     |
|------------------------------------------------|------------------------------------------------|--------------------|---------------|---------------|---------------------|--------------------|---------------------------------------------------------------------------------------------------|
| Retrospective Cohort Study (Chen et al.)[7][8] | Endostar + PT-DC vs. Bevacizumab + mab + PT-DC | 67 pairs           | 37.7 vs. 50.7 | 89.6 vs. 92.5 | 6.5 vs. 6.1         | 23.6 vs. 39.3      | Not observed in Endostar group; 3.8% in bevacizumab group (hypertension, proteinuria, hemoptysis) |

## Performance in Combination with Chemoradiotherapy and Immunotherapy

The therapeutic potential of Endostar extends beyond combination with chemotherapy. A meta-analysis of 10 prospective clinical trials involving 716 patients with locally advanced NSCLC demonstrated that Endostar combined with concurrent chemoradiotherapy (CCRT) significantly improved ORR (RR = 1.263) and DCR (RR = 1.274) compared to CCRT alone.[1] The one-year survival rate was also significantly improved in the Endostar plus CCRT group.[1]

More recently, the combination of Endostar with immune checkpoint inhibitors (ICIs) has shown promise. A retrospective study comparing ICIs plus Endostar (IE) versus ICIs plus chemotherapy (IC) as second-line treatment for advanced NSCLC found that the IE group had a longer median PFS (7.10 months vs. 5.13 months) and a higher DCR (92.5% vs. 77.1%).[10] Grade 3 or 4 treatment-related adverse events were notably lower in the IE group (7.5% vs.

25.0%).[\[10\]](#) A Phase II trial is currently underway to evaluate the efficacy and safety of an immune checkpoint inhibitor combined with Endostar and chemotherapy in advanced lung squamous cell carcinoma.[\[11\]](#)

| Clinical Setting                                                     | Treatment Arms                          | N   | Key Efficacy Outcomes                                                                          | Key Safety Outcomes                                                               |
|----------------------------------------------------------------------|-----------------------------------------|-----|------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Concurrent Chemoradiotherapy (Meta-analysis) <a href="#">[1]</a>     | Endostar + CCRT vs. CCRT alone          | 716 | Significantly improved ORR, DCR, and 1-year survival rate in the Endostar arm.                 | Similar incidences of main adverse events.                                        |
| Second-line Immunotherapy (Retrospective Study) <a href="#">[10]</a> | ICIs + Endostar vs. ICIs + Chemotherapy | 88  | Longer median PFS (7.10 vs. 5.13 months) and higher DCR (92.5% vs. 77.1%) in the Endostar arm. | Lower incidence of Grade 3/4 adverse events in the Endostar arm (7.5% vs. 25.0%). |

## Experimental Protocols

While specific protocols vary between trials, a general methodology for a clinical trial of Endostar in combination with chemotherapy for advanced NSCLC can be summarized as follows:

### 1. Patient Selection:

- Inclusion Criteria: Histologically or cytologically confirmed Stage IIIB/IV NSCLC, at least one measurable lesion, adequate organ function, and an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[\[4\]](#)[\[11\]](#)
- Exclusion Criteria: Previous systemic chemotherapy for advanced disease, known activating EGFR mutations or ALK rearrangements (unless part of a specific cohort), brain metastases (unless treated and stable), and significant comorbidities.[\[11\]](#)

**2. Treatment Plan:**

- Chemotherapy: A standard platinum-based doublet regimen, such as vinorelbine plus cisplatin (NP) or gemcitabine plus cisplatin (GP), administered in 3- or 4-week cycles.[3][4]
- Endostar Administration: Typically administered as a continuous intravenous infusion daily for a set period (e.g., 14 days) of each chemotherapy cycle.[12] An alternative is a continuous infusion over a longer duration.[12]

**3. Efficacy and Safety Evaluation:**

- Tumor Response: Assessed every two cycles (e.g., 6-8 weeks) using Response Evaluation Criteria in Solid Tumors (RECIST).[5]
- Endpoints:
  - Primary: Often Progression-Free Survival (PFS) or Overall Survival (OS).[13]
  - Secondary: Objective Response Rate (ORR), Disease Control Rate (DCR), and safety/tolerability.[5]
- Safety Monitoring: Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE).[5]

**4. Follow-up:**

- Patients are followed for disease progression and survival after discontinuation of treatment. [2]

## Visualizing the Research Landscape

To better understand the clinical trial process and Endostar's mechanism of action, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow of a randomized controlled trial of Endostar in NSCLC.



[Click to download full resolution via product page](#)

Caption: Signaling pathways affected by Endostar in NSCLC.

## Mechanism of Action

Endostar exerts its anti-tumor effects through multiple mechanisms, primarily by inhibiting angiogenesis. It interferes with the Vascular Endothelial Growth Factor (VEGF) signaling pathway by inhibiting the tyrosine phosphorylation of VEGFR-2, a key receptor in angiogenesis.[\[14\]](#)[\[15\]](#) Clinical studies have suggested that patients with high VEGF expression may derive a greater benefit from Endostar treatment.[\[6\]](#)

Beyond the VEGF pathway, Endostar has been shown to downregulate the expression of hypoxia-inducible factor-1 $\alpha$  (HIF-1 $\alpha$ ), which in turn can reduce VEGF expression and enhance radiosensitivity.[\[1\]](#)[\[16\]](#) It also exhibits non-angiogenesis-related anti-tumor activities by downregulating osteopontin and its receptors (CD44v6 and  $\alpha v \beta 3$  integrin), and inhibiting the activation of matrix metalloproteinases (MMP-2 and MMP-9), all of which are involved in tumor cell invasion and metastasis.[\[17\]](#) Furthermore, Endostar can promote the normalization of tumor vasculature, which may improve the delivery and efficacy of concomitant therapies like chemotherapy and immunotherapy.[\[14\]](#)[\[16\]](#)

In conclusion, Endostar, in combination with standard treatments, has consistently demonstrated improved efficacy in patients with advanced NSCLC. Its multi-targeted mechanism of action and favorable safety profile, particularly in comparison to other anti-angiogenic agents and in combination with immunotherapy, make it a valuable therapeutic option in the management of this disease. Further prospective, randomized trials are warranted to optimize its use, particularly in combination with newer therapeutic modalities like immune checkpoint inhibitors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Endostar (rh-endostatin) improves efficacy of concurrent chemoradiotherapy for locally advanced non-small cell lung cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]

- 3. Endostar Combined with Chemotherapy Versus Chemotherapy Alone for Advanced NSCLCs: A Meta-Analysis [journal.waocp.org]
- 4. Endostar combined with chemotherapy versus chemotherapy alone for advanced NSCLCs: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Endostar in combination with postoperative adjuvant chemotherapy prolongs the disease free survival of stage IIIA NSCLC patients with high VEGF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of endostatin combined with PT-DC versus bevacizumab combined with PT-DC in the first-line treatment of advanced lung adenocarcinoma: a retrospective propensity score- matched cohort study - Chen - Annals of Palliative Medicine [apm.amegroups.org]
- 8. Comparison of endostatin combined with PT-DC versus bevacizumab combined with PT-DC in the first-line treatment of advanced lung adenocarcinoma: a retrospective propensity score-matched cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the efficacy of antiangiogenic agents combined with chemotherapy for the treatment of non-small cell lung cancer: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunotherapy combined with rh-endostatin improved clinical outcomes over immunotherapy plus chemotherapy for second-line treatment of advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Study of Endostar Combined With Chemotherapy and Immunotherapy in Lung Squamous Cell Carcinom | Clinical Research Trial Listing [centerwatch.com]
- 12. Comparison of Endostar continuous versus intermittent intravenous infusion in combination with first-line chemotherapy in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A multicenter, open-label, randomized phase II controlled study of rh-endostatin (Endostar) in combination with chemotherapy in previously untreated extensive-stage small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Case report: Combination therapy of enavafolimab with endostar for advanced non-small cell lung cancer with low PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endostar, an Antiangiogenesis Inhibitor, Combined With Chemoradiotherapy for Locally Advanced Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy analysis of endostar combined with chemoradiotherapy and immune checkpoint inhibitors in locally advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Endostar, a modified endostatin inhibits non small cell lung cancer cell in vitro invasion through osteopontin-related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Endostar in NSCLC: A Comparative Guide to Clinical Trial Performance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067465#clinical-trials-of-endostar-recombinant-human-endostatin-in-nsclc>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)